3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid
Overview
Description
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid typically involves the Fischer indole synthesis reaction. This reaction starts with the condensation of propiophenone with appropriately substituted phenylhydrazine hydrochloride. The resulting intermediate is then subjected to cyclization to form the indole ring. The final step involves the insertion of the appropriate benzyl or benzoyl fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis is a well-established method that can be scaled up for industrial production. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives .
Scientific Research Applications
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent for inflammatory and pain-related conditions.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes. By inhibiting COX enzymes, the compound reduces the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A well-known non-steroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Celecoxib: A selective COX-2 inhibitor used to treat inflammation and pain.
Rofecoxib: Another selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Uniqueness
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid is unique due to its specific structural features and potential therapeutic applications. Unlike some other NSAIDs, it may offer a different safety profile and efficacy in treating inflammatory and pain-related conditions .
Properties
IUPAC Name |
3-(3-methyl-2-phenylindol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-15-9-5-6-10-16(15)19(12-11-17(20)21)18(13)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWUAMLIVAJRCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679265 | |
Record name | 3-(3-Methyl-2-phenyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171934-74-9 | |
Record name | 3-(3-Methyl-2-phenyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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